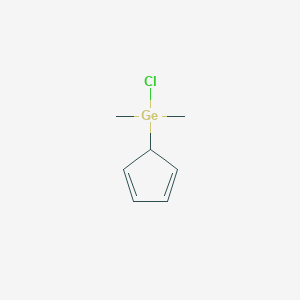
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is an organogermanium compound that features a cyclopentadienyl ring bonded to a germanium atom, which is also bonded to two methyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with dimethylgermanium dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and various organic by-products.
Reduction: Different organogermanium compounds depending on the reducing agent used.
Substitution: New organogermanium compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane involves its interaction with various molecular targets. The cyclopentadienyl ring can participate in π-bonding interactions, while the germanium atom can form covalent bonds with other atoms or molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or precursor in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar structure with silicon instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylstannane: Similar structure with tin instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylplumbane: Similar structure with lead instead of germanium.
Uniqueness
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
61632-68-6 |
|---|---|
Molecular Formula |
C7H11ClGe |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
chloro-cyclopenta-2,4-dien-1-yl-dimethylgermane |
InChI |
InChI=1S/C7H11ClGe/c1-9(2,8)7-5-3-4-6-7/h3-7H,1-2H3 |
InChI Key |
XQCWVDFNFNALKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C1C=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















